

Recommended working concentration for SB-423562 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SB-423562 hydrochloride

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Application Notes and Protocols: SB-431542 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-431542 hydrochloride is a potent and selective small molecule inhibitor of the transforming growth factor-β (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors. Specifically, it targets ALK4, ALK5, and ALK7, playing a crucial role in the modulation of the TGF-β signaling pathway.[1][2][3][4][5] By competing for the ATP binding site of these receptors, SB-431542 effectively blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby inhibiting the canonical TGF-β signaling cascade.[2][4][5] This targeted inhibition makes SB-431542 an invaluable tool in a wide range of research applications, from stem cell differentiation and reprogramming to cancer biology and immunology.[1][3]

These application notes provide a comprehensive overview of the recommended working concentrations, detailed experimental protocols, and the underlying signaling pathways affected by SB-431542.

Data Presentation: Recommended Working Concentrations



The optimal working concentration of SB-431542 hydrochloride is highly dependent on the specific application, cell type, and experimental conditions. The following tables summarize the effective concentrations and IC50 values reported in the literature for various in vitro and in vivo studies.

Table 1: In Vitro Working Concentrations

Application	Cell Type	Concentration	Incubation Time	Reference
Inhibition of TGF- β Signaling	HEK293T cells	10 μΜ	22 hours	[6][7]
Inhibition of Cell Migration	H1299 cells	1 μΜ	12-24 hours	[6][7]
Inhibition of Smad Phosphorylation	HaCaT cells	3.2-50 μΜ	15 minutes	[6]
Stem Cell Differentiation (Cortical Neurons)	Human iPSCs	10 μΜ	Varies	
Stem Cell Differentiation (Neural Progenitors)	Human iPSCs	20 μΜ	Varies	
Stem Cell Differentiation (Hematopoietic Progenitors)	Human iPSCs	4 μΜ	Varies	
Inhibition of Glioma Cell Proliferation	D54MG, U87MG, U373MG cells	10 μΜ	Varies	[2]
General Pre- treatment	Various	1-10 μΜ	0.5-2 hours	[8]



Table 2: IC50 Values

Target	Assay Type	IC50	Reference
ALK5 (TGF-β type I receptor)	Cell-free kinase assay	94 nM	[1][2]
ALK4	Cell-free kinase assay	140 nM	[1]
ALK7	Cell-free kinase assay	~2 μM	[9][10]
TGF-β1-induced collagen Iα1 mRNA	A498 cells	60 nM	[6][7]
TGF-β1-induced PAI-1 mRNA	A498 cells	50 nM	[6][7]
TGF-β1-induced fibronectin mRNA	A498 cells	62 nM	[6]
TGF-β1-induced fibronectin protein	A498 cells	22 nM	[6]

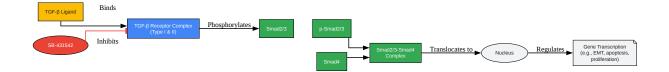
Table 3: In Vivo Working Concentrations

Application	Animal Model	Dosage	Administration Route	Reference
Antitumor immunological effects	BALB/c mice with colon-26 carcinoma	100 μL of 1 μM solution per mouse	Intraperitoneal injection	[6]
Wound healing and scar reduction	Rabbit model	0.5 and 2 mM	Subconjunctival injection	[9]

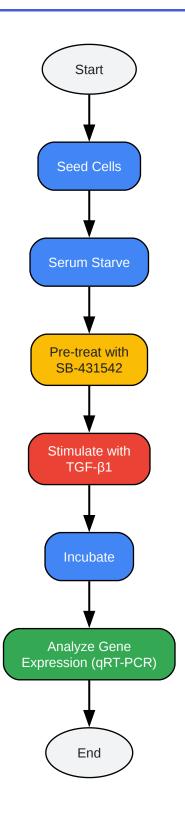
Signaling Pathway

SB-431542 primarily acts on the TGF- β signaling pathway. The following diagram illustrates the canonical TGF- β signaling cascade and the point of inhibition by SB-431542.









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- To cite this document: BenchChem. [Recommended working concentration for SB-423562 hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610715#recommended-working-concentration-for-sb-423562-hydrochloride]

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